molecular formula C24H22N2O5S B4887195 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE

Cat. No.: B4887195
M. Wt: 450.5 g/mol
InChI Key: JHOUZDNWISFWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of benzisothiazolinone derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation to form the benzisothiazole ring . Finally, the propyl 4-methoxybenzoate moiety is attached via esterification, using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects . Additionally, the compound can induce oxidative stress in microbial cells, further contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE stands out due to its unique combination of a benzisothiazole ring and a methoxybenzoate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)propyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-20-14-12-18(13-15-20)24(27)31-17-7-16-26(19-8-3-2-4-9-19)23-21-10-5-6-11-22(21)32(28,29)25-23/h2-6,8-15H,7,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOUZDNWISFWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE
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3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE
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3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE
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3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE
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3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE
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3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE

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